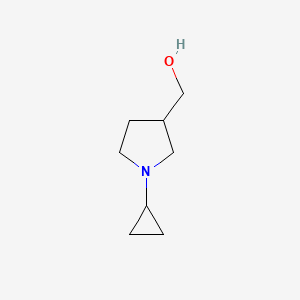

(1-Cyclopropylpyrrolidin-3-yl)methanol

Description

BenchChem offers high-quality (1-Cyclopropylpyrrolidin-3-yl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1-Cyclopropylpyrrolidin-3-yl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(1-cyclopropylpyrrolidin-3-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO/c10-6-7-3-4-9(5-7)8-1-2-8/h7-8,10H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXEXOAWBGAKGAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2CCC(C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to (1-Cyclopropylpyrrolidin-3-yl)methanol: Properties, Synthesis, and Applications in Drug Discovery

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

(1-Cyclopropylpyrrolidin-3-yl)methanol is a heterocyclic organic compound featuring a unique combination of three key structural motifs: a saturated five-membered pyrrolidine ring, a strained three-membered cyclopropyl group attached to the ring's nitrogen, and a primary alcohol (hydroxymethyl) functional group. This distinct architecture makes it a valuable and versatile building block in modern medicinal chemistry. The cyclopropyl group is widely recognized for its ability to enhance the metabolic stability, potency, and solubility of drug candidates, while the pyrrolidinemethanol core provides a rigid, three-dimensional scaffold that can be elaborated to interact with biological targets.[1][2] This guide provides a comprehensive overview of its chemical properties, synthesis, and strategic applications in the field of drug discovery.

Molecular Structure and Identifiers

The structural integrity of a molecule is the foundation of its chemical behavior and biological activity. Understanding its precise composition and standard identifiers is critical for research and sourcing.

2.1 Chemical Structure

The molecule consists of a pyrrolidine ring where the nitrogen atom is substituted with a cyclopropyl group. A hydroxymethyl group (-CH₂OH) is attached to the carbon at the 3-position of the pyrrolidine ring.

2.2 Chemical Identifiers

A summary of the key identifiers for (1-Cyclopropylpyrrolidin-3-yl)methanol is provided below for unambiguous identification and sourcing.

| Identifier | Value | Source |

| IUPAC Name | (1-Cyclopropylpyrrolidin-3-yl)methanol | Sigma-Aldrich |

| CAS Number | 1017476-51-5 | |

| Molecular Formula | C₈H₁₅NO | |

| Molecular Weight | 141.21 g/mol | |

| InChI Key | AXEXOAWBGAKGAW-UHFFFAOYSA-N | |

| Canonical SMILES | C1CC1N2CC(C2)CO | PubChem |

Physicochemical Properties

The physical and chemical properties of a compound dictate its behavior in both reaction vessels and biological systems. The data below is based on available information for the title compound and closely related analogs.

| Property | Value | Notes |

| Physical State | Solid | |

| Molecular Weight | 141.21 g/mol | |

| Hydrogen Bond Donors | 1 | The hydroxyl (-OH) group. |

| Hydrogen Bond Acceptors | 2 | The nitrogen atom and the oxygen atom. |

| Predicted XlogP | 0.5 | A measure of lipophilicity. |

Synthesis and Manufacturing

The synthesis of (1-Cyclopropylpyrrolidin-3-yl)methanol is a critical aspect for its application in research and development. The chosen synthetic route often depends on the availability of starting materials, scalability, and the need for stereochemical control.

4.1 Retrosynthetic Analysis and Key Strategies

A logical retrosynthetic approach involves disconnecting the N-cyclopropyl bond, suggesting a reaction between a cyclopropylating agent and a pyrrolidine-3-ylmethanol precursor. This is often the most direct and efficient strategy. The key step is the N-alkylation of pyrrolidin-3-ylmethanol. This precursor can be synthesized from commercially available starting materials, such as proline or pyrrolidine-3-carboxylic acid, via reduction.[3]

4.2 Generalized Synthetic Protocol: N-Alkylation Route

This protocol describes a representative, lab-scale synthesis. The choice of a specific cyclopropylating agent, base, and solvent system may be optimized to improve yield and purity.

Step 1: N-Alkylation of Pyrrolidin-3-ylmethanol

-

Reaction Setup: To a solution of pyrrolidin-3-ylmethanol (1.0 eq.) in a suitable solvent such as acetonitrile or DMF, add a base like potassium carbonate (K₂CO₃, 2-3 eq.) and (bromomethyl)cyclopropane (1.1 eq.).

-

Rationale: Potassium carbonate is a mild inorganic base sufficient to deprotonate the secondary amine of the pyrrolidine ring, facilitating the nucleophilic attack on the electrophilic carbon of (bromomethyl)cyclopropane. Acetonitrile is a polar aprotic solvent that effectively dissolves the reactants without interfering with the reaction.

-

Execution: Stir the mixture at an elevated temperature (e.g., 60-80 °C) and monitor the reaction progress using TLC or LC-MS until the starting material is consumed.

-

Workup: After cooling to room temperature, filter off the solid base. Concentrate the filtrate under reduced pressure to remove the solvent.

-

Purification: The crude residue is purified by column chromatography on silica gel, eluting with a gradient of methanol in dichloromethane, to afford pure (1-Cyclopropylpyrrolidin-3-yl)methanol.

4.3 Visualization of Synthetic Workflow

The following diagram illustrates the logical flow of the described synthetic pathway.

Caption: Synthetic workflow for (1-Cyclopropylpyrrolidin-3-yl)methanol.

Role in Medicinal Chemistry and Drug Discovery

The incorporation of (1-Cyclopropylpyrrolidin-3-yl)methanol into lead compounds is a strategic decision driven by the unique physicochemical properties imparted by its constituent parts.

5.1 The N-Cyclopropyl Moiety: A Bioisosteric Advantage

The cyclopropyl group is often used as a bioisostere for larger alkyl groups or even phenyl rings. Its introduction onto the pyrrolidine nitrogen offers several advantages:

-

Metabolic Stability: The N-cyclopropyl group can block N-dealkylation, a common metabolic pathway, thereby increasing the half-life of a drug.

-

Potency and Selectivity: The rigid, three-dimensional nature of the cyclopropyl ring can lock the molecule into a specific conformation that is favorable for binding to a biological target, thus enhancing potency and selectivity.[2]

-

Improved Physicochemical Properties: Cyclopropyl groups can fine-tune lipophilicity and improve aqueous solubility compared to larger alkyl substituents, which is beneficial for oral bioavailability.[2]

5.2 The Pyrrolidinemethanol Scaffold: A Versatile Platform

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, found in numerous approved drugs.[4] The 3-hydroxymethyl substitution provides a key vector for further chemical modification. The primary alcohol can be:

-

Oxidized to an aldehyde or carboxylic acid for further coupling reactions.

-

Converted into an ether or ester to modulate solubility and cell permeability.

-

Substituted with other functional groups via nucleophilic substitution reactions.[1]

This versatility allows chemists to explore the structure-activity relationship (SAR) around a lead compound systematically.[2]

Safety, Handling, and Storage

Proper handling and storage are paramount to ensure laboratory safety and maintain the integrity of the compound.

6.1 Hazard Identification

Based on data for analogous pyrrolidine and alcohol-containing compounds, (1-Cyclopropylpyrrolidin-3-yl)methanol should be handled with care. Potential hazards may include:

-

Skin Irritation: May cause skin irritation upon direct contact.[5][6]

-

Respiratory Irritation: Inhalation of dust or vapors may cause respiratory tract irritation.[5]

6.2 Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[7]

-

Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[7][8]

-

Handling: Avoid generating dust. Keep away from heat, sparks, and open flames.[8]

6.3 Storage Conditions

-

Environment: Store in a dry, cool, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[7][8]

Conclusion

(1-Cyclopropylpyrrolidin-3-yl)methanol is a high-value chemical building block that offers a powerful combination of metabolic stability, conformational rigidity, and synthetic versatility. Its strategic use enables drug discovery teams to optimize lead compounds, addressing key challenges in potency, selectivity, and pharmacokinetics. As the demand for novel, three-dimensional chemical matter continues to grow, the importance of scaffolds like this in the synthesis of next-generation therapeutics is set to increase.

References

- Smolecule. (n.d.). (3-cyclopropylpyrrolidin-3-yl)methanol.

- Sigma-Aldrich. (n.d.). (3-Fluoro-1-((R)-1-phenylethyl)pyrrolidin-3-yl)methanol.

- Merck Millipore. (n.d.). Safety Data Sheet.

- PharmaBlock. (2023, January). Application of Cyclopropane in Drug Discovery.

- BLDpharm. (n.d.). (1-(Cyclopropylmethyl)pyrrolidin-3-yl)methanol.

- Fisher Scientific. (2023, September 5). Safety Data Sheet.

- Fisher Scientific. (n.d.). Safety Data Sheet.

- Google Patents. (n.d.). Process for the preparation of chiral pyrollidine-2-yl-methanol derivatives.

- Sigma-Aldrich. (2025, September 13). Safety Data Sheet.

- MDPI. (n.d.). An Overview of Molecular Modeling for Drug Discovery with Specific Illustrative Examples of Applications.

- National Center for Biotechnology Information. (n.d.). (1-Methylpyrrolidin-3-yl)methanol. PubChem Compound Summary.

- ResearchGate. (2025, August 6). A highly atom economic, chemo-, regio- and stereoselective synthesis, and discovery of spiro-pyrido-pyrrolizines and pyrrolidines as antimycobacterial agents.

- Vulcanchem. (n.d.). (5-Phenyl-1H-pyrrol-3-YL)methanol.

- MDPI. (n.d.). Methanol Synthesis from CO2 over ZnO-Pd/TiO2 Catalysts: Effect of Pd Precursors on the Formation of ZnPd-ZnO Active Sites.

- Carl ROTH. (n.d.). Safety Data Sheet: Methanol.

- Pharmaffiliates. (n.d.). (5-(2-Fluorophenyl)-1H-pyrrol-3-yl)methanol.

- National Center for Biotechnology Information. (n.d.). Methanol. PubChem Compound Summary.

- MDPI. (2023, January 23). (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol.

- The Royal Society of Chemistry. (2019). Electronic supplementary information. Retrieved from The Royal Society of Chemistry website.

- National Center for Biotechnology Information. (n.d.). 1-Cyclopropylethanol. PubChem Compound Summary.

- Sigma-Aldrich. (n.d.). (1-(6-Fluoropyridin-2-yl)pyrrolidin-3-yl)methanol.

- BLDpharm. (n.d.). (1-(Pyrrolidin-1-yl)cyclopropyl)methanol.

- Sigma-Aldrich. (n.d.). (1-Cyclopropyl-3-pyrrolidinyl)methanol.

- BLDpharm. (n.d.). (1H-Pyrrol-3-yl)methanol.

- BLDpharm. (n.d.). (5-(2-Fluorophenyl)-1H-pyrrol-3-yl)methanol.

- PubChemLite. (n.d.). (3-cyclopropylpyrrolidin-3-yl)methanol (C8H15NO).

Sources

- 1. Buy (3-cyclopropylpyrrolidin-3-yl)methanol | 1565100-62-0 | 95 [smolecule.com]

- 2. namiki-s.co.jp [namiki-s.co.jp]

- 3. EP3585769A1 - Process for the preparation of chiral pyrollidine-2-yl- methanol derivatives - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. (1-Methylpyrrolidin-3-yl)methanol | C6H13NO | CID 295970 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 387845-17-2|(1-(Pyrrolidin-1-yl)cyclopropyl)methanol|BLD Pharm [bldpharm.com]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

- 9. merckmillipore.com [merckmillipore.com]

An In-depth Technical Guide to (1-Cyclopropylpyrrolidin-3-yl)methanol: A Key Building Block in Modern Drug Discovery

For Immediate Release

This technical guide provides a comprehensive overview of the structural information, synthesis, and applications of (1-Cyclopropylpyrrolidin-3-yl)methanol, a valuable heterocyclic building block for researchers, scientists, and drug development professionals. Its unique combination of a cyclopropyl group and a pyrrolidine ring offers distinct chemical properties that are increasingly leveraged in the design of novel therapeutics.

Core Structural and Chemical Identity

(1-Cyclopropylpyrrolidin-3-yl)methanol is a heterocyclic compound featuring a pyrrolidine ring substituted with a cyclopropyl group at the nitrogen atom and a hydroxymethyl group at the 3-position. This structure has garnered significant attention in medicinal chemistry for the favorable pharmacological characteristics these moieties can impart to a molecule.[1]

The presence of the cyclopropyl group can enhance metabolic stability and potency, while the pyrrolidine scaffold provides a three-dimensional architecture that can be crucial for specific biological target interactions. The cyclopropyl fragment is a versatile component in drug design, known to improve a range of pharmacokinetic and pharmacodynamic properties.[2]

Table 1: Chemical Identifiers and Properties

| Identifier | Value | Source |

| IUPAC Name | (1-Cyclopropylpyrrolidin-3-yl)methanol | Sigma-Aldrich |

| CAS Number | 1017476-51-5 | AA Blocks[2], Sigma-Aldrich |

| Molecular Formula | C₈H₁₅NO | AA Blocks[2], Sigma-Aldrich |

| Molecular Weight | 141.21 g/mol | Sigma-Aldrich |

| SMILES | C1CC1N2CCC(C2)CO | PubChemLite[3] |

| InChI Key | AXEXOAWBGAKGAW-UHFFFAOYSA-N | Sigma-Aldrich, PubChemLite[3] |

| Physical Form | Solid | Sigma-Aldrich |

Synthesis and Chemical Reactivity

The synthesis of (1-Cyclopropylpyrrolidin-3-yl)methanol can be achieved through several established synthetic routes. A common and direct method involves the reductive amination of a suitable precursor.

Experimental Protocol: Reductive Amination for Synthesis

This protocol outlines a general procedure for the synthesis of (1-Cyclopropylpyrrolidin-3-yl)methanol from commercially available starting materials.

Diagram 1: Synthetic Pathway

Caption: Reductive amination of pyrrolidin-3-ylmethanol with cyclopropanone.

Step-by-Step Methodology:

-

Reaction Setup: To a solution of pyrrolidin-3-ylmethanol (1 equivalent) in dichloromethane (DCM), add cyclopropanone (1.1 equivalents).

-

Addition of Reducing Agent: Stir the mixture at room temperature for 1 hour. Subsequently, add sodium triacetoxyborohydride (1.5 equivalents) portion-wise over 30 minutes.

-

Reaction Monitoring: Allow the reaction to proceed at room temperature for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with dichloromethane (3x).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield (1-Cyclopropylpyrrolidin-3-yl)methanol.

The resulting hydroxymethyl group can undergo further chemical transformations, such as oxidation to the corresponding aldehyde or carboxylic acid, or substitution reactions to introduce other functional groups.[1]

Applications in Drug Discovery and Medicinal Chemistry

(1-Cyclopropylpyrrolidin-3-yl)methanol is a key intermediate in the synthesis of complex pharmaceutical compounds, particularly in the development of kinase inhibitors. The unique structural features of this building block are instrumental in achieving high potency and selectivity for biological targets.

Case Study: Janus Kinase (JAK) Inhibitors

A significant application of (1-Cyclopropylpyrrolidin-3-yl)methanol is in the synthesis of Janus kinase (JAK) inhibitors. JAK inhibitors are a class of drugs used in the treatment of autoimmune diseases and certain cancers.[4] A patent discloses the use of (1-Cyclopropylpyrrolidin-3-yl)methanol as a key intermediate in the preparation of novel compounds targeting JAK enzymes.

Diagram 2: Role in JAK Inhibitor Synthesis

Caption: General workflow for incorporating the building block into a JAK inhibitor.

The rationale for incorporating the (1-cyclopropylpyrrolidin-3-yl)methanol moiety into JAK inhibitors lies in its ability to occupy specific binding pockets within the kinase domain, contributing to enhanced potency and selectivity. The cyclopropyl group can form favorable interactions and improve metabolic stability, while the pyrrolidine ring acts as a rigid scaffold to correctly orient the pharmacophoric elements.

Spectroscopic and Physicochemical Data

While comprehensive experimental spectroscopic data for (1-Cyclopropylpyrrolidin-3-yl)methanol is not widely published, predicted data and data from analogous compounds provide valuable insights for characterization.

Table 2: Predicted Physicochemical and Spectroscopic Data

| Property | Predicted Value/Information | Source |

| Monoisotopic Mass | 141.11537 Da | PubChemLite[3] |

| XlogP | 0.5 | PubChemLite[3] |

| Predicted ¹H NMR | Signals corresponding to cyclopropyl, pyrrolidine, and hydroxymethyl protons are expected. The cyclopropyl protons would appear in the upfield region (approx. 0.2-0.9 ppm). | Standard NMR Prediction |

| Predicted ¹³C NMR | Resonances for all 8 carbon atoms, with the cyclopropyl carbons appearing at high field. | Standard NMR Prediction |

| Predicted Mass Spec. | [M+H]⁺ at m/z 142.12265 | PubChemLite[3] |

Safety and Handling

General Safety Recommendations:

-

Handling: Use in a well-ventilated area. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Avoid contact with skin, eyes, and clothing.

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.

-

Storage: Store in a tightly closed container in a dry and cool place.

It is imperative to consult the supplier-specific SDS for detailed safety information before handling this chemical.

Conclusion

(1-Cyclopropylpyrrolidin-3-yl)methanol is a structurally unique and synthetically versatile building block with significant potential in drug discovery. Its application in the development of potent and selective kinase inhibitors, such as those targeting the JAK family, underscores its importance for medicinal chemists. Further exploration of this scaffold is likely to yield novel therapeutic agents with improved pharmacological profiles.

References

-

AA Blocks. Acceptorless Dehydrogenation of Alcohols on a Diruthenium(II,II) Platform. Available from: [Link]

-

Al-Ostoot, F.H., et al. A Comprehensive Overview of Globally Approved JAK Inhibitors. Molecules. 2022. Available from: [Link]

- Google Patents. Substituted carboxamides as inhibitors of WDR5 protein-protein binding.

-

PubMed Central. Identification of N-{cis-3-[Methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclobutyl}propane-1-sulfonamide (PF-04965842): A Selective JAK1 Clinical Candidate for the Treatment of Autoimmune Diseases. Available from: [Link]

-

Wikipedia. Janus kinase inhibitor. Available from: [Link]

-

PubChemLite. (1-cyclopropylpyrrolidin-3-yl)methanol. Available from: [Link]

Sources

- 1. Buy (3-cyclopropylpyrrolidin-3-yl)methanol | 1565100-62-0 | 95 [smolecule.com]

- 2. aablocks.com [aablocks.com]

- 3. PubChemLite - (1-cyclopropylpyrrolidin-3-yl)methanol (C8H15NO) [pubchemlite.lcsb.uni.lu]

- 4. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. fishersci.com [fishersci.com]

- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

An In-depth Technical Guide to (1-Cyclopropylpyrrolidin-3-yl)methanol: A Versatile Building Block in Medicinal Chemistry

This technical guide provides a comprehensive overview of (1-Cyclopropylpyrrolidin-3-yl)methanol, a heterocyclic compound of increasing interest to researchers, scientists, and drug development professionals. This document delves into its molecular characteristics, synthesis, reactivity, and potential applications, offering field-proven insights to guide its use in the laboratory.

Core Molecular Attributes

(1-Cyclopropylpyrrolidin-3-yl)methanol is a unique bifunctional molecule incorporating a rigid cyclopropyl group and a nucleophilic hydroxymethyl moiety attached to a pyrrolidine scaffold. This combination of features imparts distinct physicochemical properties that are attractive for the design of novel therapeutic agents.

The fundamental molecular details of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₈H₁₅NO | {: target="_blank"}[1] |

| Molecular Weight | 141.21 g/mol | {: target="_blank"}[1] |

| Monoisotopic Mass | 141.11537 Da | {: target="_blank"}[2] |

| CAS Number | 1565100-62-0 | {: target="_blank"}[1] |

Structural Representation

The two-dimensional structure of (1-Cyclopropylpyrrolidin-3-yl)methanol is depicted below. The core structure consists of a five-membered pyrrolidine ring, with a cyclopropyl group attached to the nitrogen atom and a methanol group at the 3-position.

Caption: 2D structure of (1-Cyclopropylpyrrolidin-3-yl)methanol.

Synthesis and Handling

Synthetic Approaches

While a detailed, peer-reviewed synthetic protocol for (1-Cyclopropylpyrrolidin-3-yl)methanol is not widely published, its synthesis can be approached through established organic chemistry methodologies. The primary retrosynthetic disconnections suggest two plausible routes:

-

N-Alkylation of 3-Pyrrolidinemethanol: This approach involves the reaction of commercially available 3-pyrrolidinemethanol with a suitable cyclopropylating agent, such as cyclopropyl bromide or tosylate, under basic conditions. The choice of base and solvent is critical to optimize the yield and minimize side reactions.

-

Reductive Amination: An alternative strategy involves the reductive amination of a suitable keto-aldehyde with cyclopropylamine, followed by reduction of the ketone and cyclization.

A general workflow for the N-alkylation approach is outlined below. It is imperative that researchers perform small-scale trial reactions to optimize conditions such as temperature, reaction time, and purification methods.

Sources

A Technical Guide to the Identification and Characterization of (1-Cyclopropylpyrrolidin-3-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical guide on the identification, characterization, and quality control of (1-Cyclopropylpyrrolidin-3-yl)methanol, a heterocyclic compound of interest in medicinal chemistry and drug development. The unique structural combination of a cyclopropyl moiety, a pyrrolidine ring, and a primary alcohol confers specific physicochemical properties that are valuable for scaffold-based drug design. This guide details primary identifiers, physicochemical properties, and robust analytical methodologies for structural elucidation and purity assessment. It offers field-proven, step-by-step protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC), with a special emphasis on chiral separation. The causality behind experimental choices is explained to provide a self-validating framework for researchers.

Compound Identification and Structure

(1-Cyclopropylpyrrolidin-3-yl)methanol is a substituted pyrrolidine derivative. The core structure features a saturated five-membered nitrogen heterocycle (pyrrolidine) where the nitrogen atom is substituted with a cyclopropyl group, and a hydroxymethyl group is attached to the C3 position. This structure contains a chiral center at the C3 position, meaning it can exist as two distinct enantiomers, (R)- and (S)-(1-cyclopropylpyrrolidin-3-yl)methanol.

Primary Identifiers

Precise identification is the cornerstone of all subsequent research and development. While a specific CAS (Chemical Abstracts Service) number for this exact molecule is not consistently reported across major databases, its fundamental properties can be derived from its structure. Data is primarily based on computational predictions and information available for its structural isomers and analogs.

| Identifier | Value | Source |

| Compound Name | (1-Cyclopropylpyrrolidin-3-yl)methanol | - |

| Molecular Formula | C₈H₁₅NO | [1] |

| Molecular Weight | 141.21 g/mol | Calculated |

| Monoisotopic Mass | 141.11537 Da | [1] |

| Canonical SMILES | C1CC1N2CCC(C2)CO | [1] |

| InChI | InChI=1S/C8H15NO/c10-6-7-3-4-9(5-7)8-1-2-8/h7-8,10H,1-6H2 | [1] |

| InChIKey | AXEXOAWBGAKGAW-UHFFFAOYSA-N | [1] |

Chemical Structure

The chemical structure dictates the molecule's reactivity, biological activity, and analytical behavior.

A diagram of the chemical structure of (1-Cyclopropylpyrrolidin-3-yl)methanol, with the chiral center marked ().*

Physicochemical Properties (Predicted)

Understanding the physicochemical properties is essential for designing experimental conditions, from reaction workups to chromatographic separations. The following properties are computationally predicted and provide a baseline for method development.

| Property | Predicted Value | Significance in Drug Development & Analysis |

| XlogP | 0.5 | Indicates moderate lipophilicity, suggesting good solubility in organic solvents like methanol and acetonitrile, suitable for reverse-phase HPLC.[1] |

| Topological Polar Surface Area (TPSA) | 23.5 Ų | Low TPSA suggests good potential for oral bioavailability and cell membrane permeability.[2] |

| Hydrogen Bond Donors | 1 | The single hydroxyl group can act as a hydrogen bond donor, influencing solubility and interactions with chiral stationary phases.[2] |

| Hydrogen Bond Acceptors | 2 | The nitrogen and oxygen atoms can act as hydrogen bond acceptors, contributing to polarity and solubility in protic solvents.[2] |

| Rotatable Bonds | 2 | Limited conformational flexibility, which can be advantageous for binding to biological targets and for achieving chiral separation.[3] |

Analytical Characterization Workflows

A multi-technique approach is required for unambiguous identification, quantification, and purity assessment. The typical workflow involves confirmation of the molecular structure followed by purity and enantiomeric excess determination.

A typical analytical workflow for the complete characterization of a chiral compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for unambiguous structural elucidation. While specific spectral data for this compound is not publicly available, a predicted spectrum can be inferred from its structure and data from analogous compounds.[4]

Predicted ¹H NMR (500 MHz, CDCl₃) Chemical Shifts (δ):

-

~3.6-3.8 ppm (d, 2H): Protons of the -CH₂OH group, split by the adjacent CH.

-

~2.8-3.2 ppm (m, 1H): The CH proton at the C3 position, coupled to multiple neighbors.

-

~2.5-2.9 ppm (m, 4H): Protons on the pyrrolidine ring adjacent to the nitrogen (C2 and C5).

-

~1.8-2.2 ppm (m, 2H): Protons on the C4 position of the pyrrolidine ring.

-

~1.5-1.8 ppm (m, 1H): The CH proton of the cyclopropyl group.

-

~0.4-0.8 ppm (m, 4H): The four CH₂ protons of the cyclopropyl ring.

Protocol: ¹H NMR Acquisition

-

Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or MeOD). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.0 ppm).[5]

-

Instrument Setup: Use a 400 MHz or higher field NMR spectrometer. Tune and shim the instrument to ensure high resolution.

-

Data Acquisition: Acquire a standard proton spectrum with a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Integrate the signals to determine the relative ratios of protons, which should correspond to the predicted structure.

Causality: Chloroform-d (CDCl₃) is a common choice for its excellent solubilizing power for moderately polar organic compounds and its single residual peak. Methanol-d4 (MeOD) can be used as an alternative and will exchange with the -OH proton, causing its signal to disappear, which can be a useful confirmation step.

Mass Spectrometry (MS)

MS provides crucial information about the molecular weight and fragmentation pattern, confirming the compound's identity and elemental composition. High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula.

Predicted High-Resolution Mass Spectrometry Data: The following table presents predicted m/z values for various adducts of (1-Cyclopropylpyrrolidin-3-yl)methanol, which are critical for identification in LC-MS analysis.[1]

| Adduct | Formula | Predicted m/z |

| [M+H]⁺ | [C₈H₁₆NO]⁺ | 142.12265 |

| [M+Na]⁺ | [C₈H₁₅NNaO]⁺ | 164.10459 |

| [M+K]⁺ | [C₈H₁₅KNO]⁺ | 180.07853 |

| [M-H]⁻ | [C₈H₁₄NO]⁻ | 140.10809 |

Protocol: LC-MS Analysis

-

Sample Preparation: Prepare a dilute solution of the sample (~100 µg/mL) in a suitable solvent, typically the mobile phase starting condition (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

-

Chromatography: Use a C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm). Employ a gradient elution, for example, from 5% to 95% acetonitrile (with 0.1% formic acid) in water (with 0.1% formic acid) over 5-10 minutes.

-

Mass Spectrometry: Use an electrospray ionization (ESI) source in positive ion mode. Acquire data in full scan mode (e.g., m/z 50-500) to detect the [M+H]⁺ ion.

-

Data Analysis: Extract the ion chromatogram for the predicted m/z of the [M+H]⁺ ion (142.1227). The mass spectrum of the corresponding peak should show this ion as the base peak.

Causality: Formic acid is added to the mobile phase to acidify it, which promotes the protonation of the analyte's basic nitrogen atom, leading to enhanced signal intensity in positive mode ESI.

Chromatographic Purity and Chiral Separation

Due to the presence of a stereocenter, both chemical and enantiomeric purity must be established. This typically requires two separate chromatographic methods: an achiral method for impurity profiling and a chiral method for determining the enantiomeric excess (e.e.).[6]

Protocol: Chiral HPLC Method Development The separation of enantiomers requires a chiral environment, provided by a Chiral Stationary Phase (CSP). For an amino alcohol like (1-Cyclopropylpyrrolidin-3-yl)methanol, polysaccharide-based CSPs are a highly effective starting point.[7]

-

Column Screening: Screen several polysaccharide-based CSPs, such as those coated with amylose or cellulose derivatives (e.g., tris(3,5-dimethylphenylcarbamate)).

-

Mobile Phase Screening:

-

Normal Phase: Use mixtures of a hydrocarbon (e.g., n-Hexane or Heptane) and an alcohol (e.g., Ethanol or Isopropanol). Add a small amount of a basic additive like diethylamine (DEA) or triethylamine (TEA) (e.g., 0.1%) to reduce peak tailing caused by the basic nitrogen.[7][8]

-

Polar Organic Mode: Use a single polar solvent like acetonitrile or methanol, often with an additive.

-

Reversed-Phase: Use mixtures of water (often with a buffer) and acetonitrile or methanol.

-

-

Optimization: Once initial separation is observed, optimize the mobile phase composition (ratio of solvents), flow rate, and column temperature to achieve baseline resolution (Rs > 1.5).

-

Quantification: Integrate the peaks for both enantiomers. Calculate the enantiomeric excess using the formula: e.e. (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100.

Sources

- 1. PubChemLite - (1-cyclopropylpyrrolidin-3-yl)methanol (C8H15NO) [pubchemlite.lcsb.uni.lu]

- 2. (1-Methylpyrrolidin-3-yl)methanol | C6H13NO | CID 295970 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemscene.com [chemscene.com]

- 4. rsc.org [rsc.org]

- 5. CH3OH methanol low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methanol 1-H nmr methyl alcohol explaining spin-spin coupling causing line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. chromatographyonline.com [chromatographyonline.com]

An In-Depth Technical Guide to the Synthesis of (1-Cyclopropylpyrrolidin-3-yl)methanol: Strategies and Methodologies for Drug Discovery

Abstract

(1-Cyclopropylpyrrolidin-3-yl)methanol is a pivotal heterocyclic building block in contemporary medicinal chemistry. The incorporation of a cyclopropyl group onto the pyrrolidine nitrogen atom imparts a unique combination of rigidity, metabolic stability, and modulated basicity, making it a desirable scaffold for the development of novel therapeutics. This technical guide provides a comprehensive overview of the synthetic strategies for accessing this valuable compound, intended for researchers, scientists, and professionals in the field of drug development. We will delve into the rationale behind various synthetic routes, provide detailed experimental protocols for plausible synthetic pathways, and discuss the characterization of the target molecule.

Introduction: The Significance of the N-Cyclopropylpyrrolidinol Scaffold in Medicinal Chemistry

The pyrrolidine ring is a ubiquitous motif in a vast number of biologically active compounds and natural products.[1] Its three-dimensional structure allows for the precise spatial orientation of substituents, which is crucial for selective interactions with biological targets.[1] When combined with a cyclopropyl group, particularly on the nitrogen atom, the resulting N-cyclopropyl azacycle exhibits several advantageous properties for drug design.[2][3]

The cyclopropyl moiety is known to enhance metabolic stability by shielding adjacent C-H bonds from oxidative metabolism.[4] Furthermore, the unique electronic properties of the cyclopropyl ring can influence the basicity of the pyrrolidine nitrogen, potentially impacting receptor binding and pharmacokinetic profiles. The hydroxymethyl group at the 3-position of the pyrrolidine ring provides a versatile handle for further functionalization, allowing for the exploration of a wider chemical space in structure-activity relationship (SAR) studies. These combined features make (1-Cyclopropylpyrrolidin-3-yl)methanol a highly sought-after building block in the synthesis of novel therapeutic agents across various disease areas.

Retrosynthetic Analysis and Key Synthetic Strategies

The synthesis of (1-Cyclopropylpyrrolidin-3-yl)methanol can be approached through several strategic disconnections. The most logical and practical approaches focus on forming the N-cyclopropyl bond or constructing the pyrrolidine ring with the cyclopropyl group already in place. This guide will focus on three primary, robust synthetic routes:

-

Route A: N-Alkylation of 3-Pyrrolidinol. This is a direct and often high-yielding approach, starting from the readily available 3-pyrrolidinol and a suitable cyclopropylmethyl electrophile.

-

Route B: Reductive Amination. This strategy involves the reaction of a keto-precursor, such as 1-cyclopropylpyrrolidin-3-one, with a reducing agent.

-

Route C: Reduction of a Carboxylic Acid Derivative. This route commences with a 1-cyclopropylpyrrolidine-3-carboxylic acid ester, which is then reduced to the target alcohol.

The following sections will provide a detailed examination of each of these synthetic pathways.

Synthetic Route A: N-Alkylation of 3-Pyrrolidinol

This is arguably the most straightforward approach to (1-Cyclopropylpyrrolidin-3-yl)methanol. The key step is the nucleophilic substitution reaction between the secondary amine of 3-pyrrolidinol and a cyclopropylmethyl halide.

Rationale and Mechanistic Considerations

The secondary amine of 3-pyrrolidinol is sufficiently nucleophilic to displace a halide from an electrophilic cyclopropylmethyl species. The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction, driving the equilibrium towards the product. The choice of base and solvent is crucial to ensure good yields and minimize side reactions. A common and effective combination is potassium carbonate as the base in a polar aprotic solvent like acetonitrile or dimethylformamide (DMF).

Experimental Protocol

Step 1: Synthesis of (Bromomethyl)cyclopropane

(Bromomethyl)cyclopropane is a key reagent for this route and can be synthesized from the commercially available cyclopropylmethanol.

-

Reaction: Cyclopropylmethanol is treated with a brominating agent, such as phosphorus tribromide or a combination of triphenylphosphine and bromine. A procedure using triphenylphosphine and bromine in DMF is described here.[5]

-

Procedure:

-

To a stirred solution of triphenylphosphine (1.1 eq) in anhydrous dimethylformamide (DMF) under a nitrogen atmosphere at -10 °C, add bromine (1.0 eq) dropwise, maintaining the temperature below 0 °C.

-

After the addition is complete, stir the resulting slurry for 15 minutes.

-

Add cyclopropylmethanol (1.0 eq) dropwise to the reaction mixture at -10 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

The reaction mixture can be worked up by distillation to isolate the volatile (bromomethyl)cyclopropane.[5]

-

Step 2: N-Alkylation of 3-Pyrrolidinol

-

Reaction: 3-Pyrrolidinol is reacted with (bromomethyl)cyclopropane in the presence of a base.

-

Procedure:

-

To a solution of 3-pyrrolidinol (1.0 eq) in acetonitrile, add potassium carbonate (2.0-3.0 eq) and (bromomethyl)cyclopropane (1.1-1.2 eq).

-

Heat the reaction mixture to reflux (approximately 82 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel to yield (1-Cyclopropylpyrrolidin-3-yl)methanol.

-

| Parameter | Value | Reference |

| Starting Material | 3-Pyrrolidinol | Commercially Available |

| Reagent | (Bromomethyl)cyclopropane | Synthesized[5] |

| Base | Potassium Carbonate | Standard Reagent |

| Solvent | Acetonitrile | Standard Reagent |

| Temperature | Reflux (~82 °C) | General Alkylation |

| Typical Yield | 60-80% (estimated) | Analogous Reactions |

Synthetic Route B: Reductive Amination

This route offers an alternative approach, particularly if the corresponding ketone, 1-cyclopropylpyrrolidin-3-one, is readily accessible. The final step involves the reduction of the ketone to the desired alcohol.

Rationale and Mechanistic Considerations

The synthesis of the key intermediate, 1-cyclopropylpyrrolidin-3-one, can be envisioned from precursors such as 1-cyclopropyl-3-hydroxypyrrolidine via oxidation or from other suitable starting materials. The subsequent reduction of the ketone to the secondary alcohol can be achieved using a variety of reducing agents. Sodium borohydride (NaBH₄) is a mild and selective reagent suitable for this transformation, offering high yields and operational simplicity.[6]

Experimental Protocol

Step 1: Synthesis of 1-Cyclopropylpyrrolidin-3-one (Hypothetical)

A plausible synthesis of this intermediate would involve the N-cyclopropylation of a protected 3-pyrrolidinone derivative followed by deprotection.

Step 2: Reduction of 1-Cyclopropylpyrrolidin-3-one

-

Reaction: The ketone is reduced to the corresponding alcohol using sodium borohydride.

-

Procedure:

-

Dissolve 1-cyclopropylpyrrolidin-3-one (1.0 eq) in methanol at 0 °C.

-

Add sodium borohydride (1.0-1.5 eq) portion-wise, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC.

-

Quench the reaction by the slow addition of water.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate to give the crude product.

-

Purify by flash column chromatography if necessary.

-

| Parameter | Value | Reference |

| Starting Material | 1-Cyclopropylpyrrolidin-3-one | Hypothetical intermediate |

| Reagent | Sodium Borohydride | [6] |

| Solvent | Methanol | [6] |

| Temperature | 0 °C to Room Temperature | [6] |

| Typical Yield | >90% (estimated) | General Ketone Reductions |

Synthetic Route C: Reduction of a Carboxylic Acid Derivative

This pathway involves the preparation of a 1-cyclopropylpyrrolidine-3-carboxylic acid ester, followed by its reduction to the primary alcohol. This route is particularly useful if the corresponding carboxylic acid is a more accessible starting material.

Rationale and Mechanistic Considerations

The synthesis of the ester precursor can be achieved through the N-cyclopropylation of a pyrrolidine-3-carboxylic acid ester. The subsequent reduction of the ester to the alcohol requires a strong reducing agent, with lithium aluminum hydride (LAH) being the reagent of choice for this transformation.[7][8] LAH is a potent source of hydride and will readily reduce esters to primary alcohols.[7]

Experimental Protocol

Step 1: Synthesis of Ethyl 1-Cyclopropylpyrrolidine-3-carboxylate (Hypothetical)

This intermediate could be prepared by the N-alkylation of commercially available ethyl pyrrolidine-3-carboxylate with (bromomethyl)cyclopropane under conditions similar to those described in Route A.

Step 2: Reduction of Ethyl 1-Cyclopropylpyrrolidine-3-carboxylate

-

Reaction: The ester is reduced to the alcohol using lithium aluminum hydride.

-

Procedure:

-

To a stirred suspension of lithium aluminum hydride (1.5-2.0 eq) in anhydrous diethyl ether or tetrahydrofuran (THF) at 0 °C under a nitrogen atmosphere, add a solution of ethyl 1-cyclopropylpyrrolidine-3-carboxylate (1.0 eq) in the same anhydrous solvent dropwise.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction by TLC.

-

Cool the reaction mixture to 0 °C and carefully quench the excess LAH by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).[9]

-

Stir the resulting granular precipitate vigorously for 30 minutes.

-

Filter the precipitate and wash it thoroughly with ether or THF.

-

Dry the combined filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify by flash column chromatography if necessary.

-

| Parameter | Value | Reference |

| Starting Material | Ethyl 1-cyclopropylpyrrolidine-3-carboxylate | Hypothetical intermediate |

| Reagent | Lithium Aluminum Hydride (LAH) | [7][8] |

| Solvent | Anhydrous Diethyl Ether or THF | [7][8] |

| Temperature | 0 °C to Reflux | [7][8] |

| Typical Yield | 80-95% (estimated) | General Ester Reductions with LAH |

Characterization of (1-Cyclopropylpyrrolidin-3-yl)methanol

The unambiguous identification of the synthesized (1-Cyclopropylpyrrolidin-3-yl)methanol is crucial. The following spectroscopic data are expected for the target compound.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should exhibit characteristic signals for the cyclopropyl protons (typically in the upfield region, ~0.4-0.8 ppm), the pyrrolidine ring protons, the hydroxymethyl protons, and the methine proton adjacent to the hydroxyl group. The integration of these signals should correspond to the number of protons in each environment.[10]

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will show distinct resonances for each unique carbon atom in the molecule, including the carbons of the cyclopropyl ring, the pyrrolidine ring, and the hydroxymethyl group.[10]

-

Mass Spectrometry (MS): The mass spectrum should display a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of the compound (C₈H₁₅NO, MW: 141.21 g/mol ).

-

Infrared (IR) Spectroscopy: The IR spectrum should show a broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration of the alcohol functional group.

Conclusion

The synthesis of (1-Cyclopropylpyrrolidin-3-yl)methanol can be effectively achieved through several synthetic strategies, with N-alkylation of 3-pyrrolidinol representing the most direct approach. The reductive amination and carboxylic acid derivative reduction routes provide viable alternatives, offering flexibility in the choice of starting materials. The protocols outlined in this guide are based on well-established chemical principles and analogous transformations, providing a solid foundation for the successful synthesis and characterization of this important medicinal chemistry building block. The choice of the optimal synthetic route will ultimately depend on the availability and cost of starting materials, as well as the desired scale of the synthesis.

References

- D'hooghe, M., & De Kimpe, N. (2006). The Chemistry of 2-Substituted Pyrrolidines. Aldrichimica Acta, 39(3), 67-82.

- Periasamy, M., & Thirumalaikumar, M. (2000). Reductive Amination of Aldehydes and Ketones with Sodium Borohydride. Tetrahedron, 56(40), 7499-7524.

- US20160355452A1 - Method for producing (bromomethyl)cyclopropane and (bromomethyl)cyclobutane - Google Patents. (n.d.).

- US7786180B2 - Methanol synthesis - Google Patents. (n.d.).

-

Experiment 5 Reductions with Lithium Aluminium Hydride. (n.d.). Retrieved January 23, 2026, from [Link]

- EP0802893B1 - Process for the production of methanol - Google Patents. (n.d.).

- EP1200379B1 - Process for the production of cyclopropylmethyl halides - Google Patents. (n.d.).

-

Master Organic Chemistry. (2023, February 3). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Retrieved from [Link]

- WO2015101452A1 - Method for producing (bromomethyl)cyclopropane and (bromomethyl)cyclobutane - Google Patents. (n.d.).

-

Gardarsdottir, H. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Application. Journal of Organic and Inorganic Chemistry. Longdom Publishing. Retrieved January 23, 2026, from [Link]

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

-

Studley, J. (2020, August 26). The Cyclopropyl Group in Medicinal Chemistry. Scientific Update. Retrieved from [Link]

- Babij, N. R., McCusker, E. O., Whiteker, G. T., Canturk, B., Choy, N., Creemer, L. C., De Amicis, C. V., Hewlett, N. M., Johnson, P. L., Knobelsdorf, J. A., Li, F., Lorsbach, B. A., Nugent, B. M., Ryan, S. J., Smith, M. R., & Yang, Q. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661–667.

- DE19543087A1 - Process for the preparation of cyclopropylmethanol - Google Patents. (n.d.).

-

Process for the manufacture of cyclopropylamine - European Patent Office - EP 0205403 A1. (n.d.). Retrieved January 23, 2026, from [Link]

- Nikolova, P., Trendafilova, D., Shivachev, B., & Stoyanov, N. (2021). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Magnetochemistry, 7(11), 147.

- Nguyen, A. T., & Kim, H. K. (2023). Recent Advances in Synthetic Routes to Azacycles. Molecules, 28(6), 2737.

- Nystrom, R. F., & Brown, W. G. (1947). Reduction of Organic Compounds by Lithium Aluminum Hydride. II. Carboxylic Acids. Journal of the American Chemical Society, 69(10), 2548–2549.

-

Gardarsdottir, H. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Application. Journal of Organic and Inorganic Chemistry. Longdom Publishing. Retrieved January 23, 2026, from [Link]

-

Frontier, A. (n.d.). Workup: Aluminum Hydride Reduction. Department of Chemistry: University of Rochester. Retrieved January 23, 2026, from [Link]

- Afanasyev, O. I., Tsygankov, A. A., Usanov, D. L., & Chusov, D. (2016). Dichotomy of Reductive Addition of Amines to Cyclopropyl Ketones vs Pyrrolidine Synthesis. Organic letters, 18(22), 5968–5970.

Sources

- 1. Buy (3-cyclopropylpyrrolidin-3-yl)methanol | 1565100-62-0 | 95 [smolecule.com]

- 2. mdpi.com [mdpi.com]

- 3. longdom.org [longdom.org]

- 4. scientificupdate.com [scientificupdate.com]

- 5. (Bromomethyl)cyclopropane synthesis - chemicalbook [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. researchgate.net [researchgate.net]

- 9. Workup [chem.rochester.edu]

- 10. scs.illinois.edu [scs.illinois.edu]

Physical properties of (1-Cyclopropylpyrrolidin-3-yl)methanol (melting point, boiling point)

For Researchers, Scientists, and Drug Development Professionals

Authored by: Dr. Gemini, Senior Application Scientist

Abstract

(1-Cyclopropylpyrrolidin-3-yl)methanol is a heterocyclic compound of increasing interest in medicinal chemistry and drug development due to its unique structural combination of a cyclopropyl group, a pyrrolidine ring, and a primary alcohol. These features can significantly influence a molecule's pharmacological profile, including its metabolic stability and receptor-binding affinity. A thorough understanding of its physical properties, such as melting and boiling points, is fundamental for its synthesis, purification, handling, and formulation. This technical guide provides a comprehensive overview of these properties. In the absence of extensively reported experimental data for this specific molecule, we present a detailed analysis based on structurally related compounds, alongside robust, field-proven methodologies for the experimental determination of its melting and boiling points.

Introduction and Molecular Context

The pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic drugs. The introduction of a cyclopropyl group on the nitrogen atom (N-cyclopropylation) is a common strategy to modulate a compound's lipophilicity, metabolic stability, and basicity. The hydroxymethyl group at the 3-position provides a crucial handle for further functionalization or can act as a key hydrogen bonding motif in interactions with biological targets.

Given its potential as a building block in the synthesis of novel therapeutics, accurate data on the physical properties of (1-Cyclopropylpyrrolidin-3-yl)methanol are critical for process development, quality control, and formulation scientists.

Physicochemical Properties: An Evidence-Based Assessment

As of the latest literature review, specific, experimentally determined melting and boiling points for (1-Cyclopropylpyrrolidin-3-yl)methanol are not widely published in readily accessible databases. This is not uncommon for novel or specialized chemical intermediates. However, we can establish a reliable estimate and a framework for experimental validation.

Estimated Physical Properties

Based on the physical properties of structurally analogous compounds, we can infer the expected physical state and boiling range for (1-Cyclopropylpyrrolidin-3-yl)methanol.

| Compound | Structure | Melting Point (°C) | Boiling Point (°C) | Key Structural Differences |

| Pyrrolidine | C₄H₉N | -63[1] | 87[1] | Parent pyrrolidine ring. |

| N-Methylpyrrolidine | C₅H₁₁N | - | 81[2] | N-alkylation with a smaller alkyl group. |

| (R)-Pyrrolidin-3-ylmethanol | C₅H₁₁NO | - | 176[3] | Unsubstituted nitrogen, presence of a hydroxyl group. |

| (S)-Pyrrolidin-3-ylmethanol | C₅H₁₁NO | - | 176.1 (at 760 mmHg) | Enantiomer of the above. |

Analysis and Estimation:

-

(1-Cyclopropylpyrrolidin-3-yl)methanol is expected to be a liquid at room temperature, similar to its analogs. Its melting point is likely to be well below 0 °C.

-

The presence of the hydroxyl group in (R/S)-Pyrrolidin-3-ylmethanol significantly increases the boiling point to ~176 °C compared to pyrrolidine (87 °C) due to hydrogen bonding.

-

The N-cyclopropyl group in the target molecule will increase the molecular weight and surface area compared to N-methylpyrrolidine, which would suggest a higher boiling point than 81 °C.

-

Therefore, a reasonable estimated boiling point for (1-Cyclopropylpyrrolidin-3-yl)methanol would be in the range of 180-200 °C at atmospheric pressure. This estimation accounts for the hydrogen bonding capability of the hydroxyl group and the increased molecular weight from the N-cyclopropyl substituent.

Table 1: Summary of Physical Properties of (1-Cyclopropylpyrrolidin-3-yl)methanol

| Physical Property | Value | Confidence Level | Basis of Determination |

| Melting Point | Not Experimentally Reported (Likely < 0 °C) | High | Inferred from liquid state of structural analogs at STP. |

| Boiling Point | Estimated: 180-200 °C (at 760 mmHg) | Medium | Extrapolated from structurally similar compounds. Experimental verification is required. |

Experimental Determination Protocols

For any research or development activities, it is imperative to experimentally determine the physical properties of the specific batch of (1-Cyclopropylpyrrolidin-3-yl)methanol being used. The following section details the standard, reliable methods for these determinations.

Melting Point Determination

Given that the compound is likely a liquid at room temperature, a standard melting point determination will involve freezing the sample first.

Methodology: Capillary Method

-

Sample Preparation: A small sample of (1-Cyclopropylpyrrolidin-3-yl)methanol is placed in a suitable container and cooled in a cold bath (e.g., dry ice/acetone) until completely frozen. A small portion of the frozen solid is then quickly crushed into a fine powder.

-

Capillary Loading: A capillary tube, sealed at one end, is tapped into the powdered sample to load a small amount (2-3 mm height) of the compound. The tube is then tapped to compact the sample at the bottom.

-

Apparatus Setup: The loaded capillary tube is placed in a melting point apparatus.

-

Measurement: The sample is heated rapidly to about 15-20 °C below the expected melting point. The heating rate is then reduced to 1-2 °C per minute to allow for thermal equilibrium.

-

Data Recording: The melting range is recorded from the temperature at which the first droplet of liquid appears to the temperature at which the entire sample is liquefied. For a pure compound, this range should be narrow (0.5-1.0 °C).

Diagram 1: Workflow for Melting Point Determination

Caption: Workflow for determining the melting point of a liquid sample.

Boiling Point Determination

For a definitive boiling point, especially when only a small quantity of the substance is available, a micro-boiling point determination is the preferred method.

Methodology: Micro-Boiling Point (Siwoloboff Method)

-

Apparatus Assembly: A small amount (0.5-1 mL) of (1-Cyclopropylpyrrolidin-3-yl)methanol is placed into a small test tube. A capillary tube, sealed at one end, is inverted and placed inside the test tube with the open end submerged in the liquid.

-

Heating: The test tube assembly is attached to a thermometer and heated in a suitable heating bath (e.g., a Thiele tube with mineral oil).

-

Observation: As the liquid is heated, the air trapped in the capillary tube will expand and exit as a slow stream of bubbles. The heating is continued until a steady and rapid stream of bubbles emerges from the capillary tip.

-

Cooling and Measurement: The heat source is removed, and the apparatus is allowed to cool slowly. The boiling point is the temperature at which the bubbling stops and the liquid just begins to be drawn into the capillary tube. This is the point where the vapor pressure of the substance equals the atmospheric pressure.

-

Pressure Correction: The atmospheric pressure should be recorded at the time of the experiment, and the boiling point can be corrected to standard pressure if necessary.

Diagram 2: Micro-Boiling Point Determination Setup

Caption: Conceptual diagram of a micro-boiling point determination.

Conclusion

While experimentally determined physical constants for (1-Cyclopropylpyrrolidin-3-yl)methanol are not yet prevalent in the scientific literature, a robust estimation of its boiling point can be made based on structurally related compounds. This guide provides a scientifically sound estimation and, more importantly, details the authoritative experimental protocols necessary for researchers to determine these critical parameters in their own laboratories. Adherence to these methodologies will ensure the generation of accurate and reliable data, which is essential for the advancement of research and development involving this promising chemical entity.

References

-

N-Methylpyrrolidine has a boiling point of 81 °C, and piperidine... Study Prep in Pearson+. (2024). Available at: [Link]

-

Pyrrolidine - Wikipedia. Available at: [Link]

Sources

Determining the Solubility Profile of (1-Cyclopropylpyrrolidin-3-yl)methanol: A Methodological Whitepaper

An In-depth Technical Guide

Abstract: The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and developability. This guide provides a comprehensive framework for characterizing the solubility of (1-Cyclopropylpyrrolidin-3-yl)methanol, a novel heterocyclic compound. We move beyond a simple data sheet to offer a detailed methodological approach, grounded in the principles of physical chemistry and aligned with best practices in pharmaceutical research. This document outlines the theoretical considerations based on the molecule's structure, presents a strategic approach to solvent selection, and provides detailed, validated protocols for solubility determination. The aim is to equip researchers, chemists, and drug development professionals with the necessary tools to systematically evaluate the solubility of this and other related novel chemical entities.

Introduction: The Critical Role of Solubility in Drug Development

The journey of a drug candidate from discovery to clinical application is fraught with challenges, many of which are rooted in its fundamental physicochemical properties. Among these, aqueous solubility is a paramount factor. Poor solubility can lead to low absorption, inadequate bioavailability, and ultimately, therapeutic failure. For a molecule like (1-Cyclopropylpyrrolidin-3-yl)methanol, understanding its behavior in various solvent systems is not merely an academic exercise; it is a crucial step in assessing its potential as a therapeutic agent and in designing appropriate formulations.

This guide provides a robust, scientifically-grounded methodology to approach this challenge. We will dissect the structural features of (1-Cyclopropylpyrrolidin-3-yl)methanol to predict its solubility behavior and then detail the experimental workflows required to obtain empirical, high-quality solubility data.

Molecular Structure Analysis of (1-Cyclopropylpyrrolidin-3-yl)methanol

The chemical structure of a solute is the primary determinant of its solubility. The structure of (1-Cyclopropylpyrrolidin-3-yl)methanol, shown below, contains several key features that govern its interaction with different solvents.

-

Pyrrolidine Ring: A five-membered saturated nitrogen-containing heterocycle. The tertiary amine within this ring can act as a hydrogen bond acceptor.

-

Cyclopropyl Group: A small, rigid, nonpolar cycloalkane attached to the nitrogen atom. This group contributes to the molecule's lipophilicity.

-

Methanol Group (-CH2OH): A primary alcohol attached to the 3-position of the pyrrolidine ring. This is a critical feature, as the hydroxyl group can act as both a hydrogen bond donor and acceptor, significantly influencing solubility in polar protic solvents.

Based on this structure, (1-Cyclopropylpyrrolidin-3-yl)methanol can be classified as a polar molecule with both lipophilic and hydrophilic characteristics. The presence of the hydroxyl and amine groups suggests potential for good solubility in polar protic solvents (e.g., water, ethanol), while the cyclopropyl and pyrrolidine ring backbone may afford some solubility in less polar or aprotic solvents.

Strategic Solvent Selection for Solubility Screening

A systematic approach to solvent selection is essential for building a comprehensive solubility profile. The chosen solvents should span a range of polarities, hydrogen bonding capabilities, and dielectric constants to probe the various intermolecular forces that can engage the solute. We recommend a tiered approach, starting with solvents most relevant to pharmaceutical development.

Table 1: Recommended Solvents for Solubility Profiling of (1-Cyclopropylpyrrolidin-3-yl)methanol

| Solvent Class | Solvent | Rationale for Inclusion |

| Polar Protic | Water | The universal biological solvent; essential for assessing aqueous solubility and bioavailability. |

| Ethanol | A common co-solvent in pharmaceutical formulations; capable of both hydrogen bonding and nonpolar interactions. | |

| Isopropanol (IPA) | Another common pharmaceutical solvent with slightly lower polarity than ethanol. | |

| Polar Aprotic | Acetonitrile (ACN) | Widely used in chromatography; its dipole moment can interact with polar functional groups. |

| Dimethyl Sulfoxide (DMSO) | A powerful, highly polar aprotic solvent capable of dissolving a wide range of compounds. Often used for stock solutions. | |

| Acetone | A common organic solvent with a significant dipole moment. | |

| Nonpolar | Toluene | An aromatic hydrocarbon, useful for assessing solubility in lipophilic environments. |

| Heptane/Hexane | Aliphatic hydrocarbons that probe the baseline solubility in highly nonpolar, van der Waals-dominated environments. |

Experimental Methodology: The Shake-Flask Method (ICH Guideline Compliant)

For generating definitive, thermodynamically-driven solubility data, the shake-flask method remains the gold standard. It is a robust and reliable technique for determining the equilibrium solubility of a compound in a given solvent.

Protocol: Equilibrium Solubility Determination by Shake-Flask

-

Preparation: Add an excess amount of solid (1-Cyclopropylpyrrolidin-3-yl)methanol to a known volume of the selected solvent (e.g., 5 mL) in a sealed, clear glass vial. The excess solid is crucial to ensure that equilibrium with a saturated solution is achieved.

-

Equilibration: Agitate the vials at a constant, controlled temperature (typically 25 °C and/or 37 °C for physiological relevance) using a mechanical shaker or rotator. The equilibration time must be sufficient to ensure equilibrium has been reached; this can range from 24 to 72 hours. A preliminary time-to-equilibrium study is recommended.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature to allow the excess solid to settle. Centrifugation at the same temperature is the preferred method to ensure clear separation of the supernatant from the undissolved solid.

-

Sampling and Dilution: Carefully withdraw a precise aliquot of the clear supernatant. Immediately dilute this aliquot with a suitable mobile phase or solvent to prevent precipitation and to bring the concentration within the linear range of the analytical method.

-

Quantification: Analyze the concentration of the diluted sample using a validated analytical technique, most commonly High-Performance Liquid Chromatography with UV detection (HPLC-UV). A standard calibration curve must be prepared using known concentrations of (1-Cyclopropylpyrrolidin-3-yl)methanol.

-

Calculation: The solubility (S) is calculated using the following formula: S = (Concentration from HPLC) x (Dilution Factor)

Self-Validation and Trustworthiness

To ensure the integrity of the results, the following checks should be integrated into the workflow:

-

Visual Inspection: Before sampling, visually confirm the presence of undissolved solid in each vial to verify that saturation was maintained.

-

Time-Point Analysis: For a new compound, sample at multiple time points (e.g., 24, 48, 72 hours) to confirm that the measured concentration is stable and that equilibrium has indeed been reached.

-

pH Measurement: For aqueous and buffered solutions, the pH of the saturated solution must be measured and reported, as the solubility of ionizable compounds can be highly pH-dependent.

Experimental Workflow Diagram

Caption: Workflow for the Shake-Flask Solubility Determination Method.

High-Throughput Screening (HTS) for Early-Stage Solubility Assessment

In early drug discovery, where compound availability is limited and speed is essential, high-throughput solubility methods are often employed. These methods, while potentially less precise than the shake-flask technique, provide valuable rank-ordering of compounds. A common HTS approach involves the use of DMSO stock solutions.

Protocol: HTS Solubility via Solution Precipitation

-

Stock Solution: Prepare a high-concentration stock solution of (1-Cyclopropylpyrrolidin-3-yl)methanol in 100% DMSO (e.g., 10-20 mM).

-

Dispensing: In a 96-well plate, add a small volume of the DMSO stock solution to a large volume of the aqueous buffer or solvent being tested.

-

Incubation: The plate is shaken for a short period (e.g., 1-2 hours) at a controlled temperature.

-

Precipitation Measurement: The amount of precipitation is measured. This can be done directly by nephelometry (light scattering) or indirectly by separating the precipitate (e.g., via a filter plate) and then quantifying the remaining dissolved compound in the supernatant by HPLC-UV or LC-MS/MS.

HTS Workflow Diagram

Caption: High-Throughput Solubility Screening Workflow.

Conclusion and Future Directions

This guide has outlined a comprehensive and scientifically rigorous approach to determining the solubility of (1-Cyclopropylpyrrolidin-3-yl)methanol. By combining a theoretical analysis of its molecular structure with systematic and validated experimental protocols, researchers can generate a reliable solubility profile. This data is fundamental for guiding subsequent stages of drug development, including formulation design, preclinical studies, and ultimately, the successful translation of a promising molecule into a therapeutic reality. The methodologies described herein are not limited to the title compound but can serve as a standard operating procedure for the characterization of other novel chemical entities.

References

-

Title: ICH Harmonised Tripartite Guideline Q6A: Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL: [Link]

-

Title: The Shake Flask Method for Solubility Determination Source: Baka, E., Comer, J., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as a model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335–341. URL: [Link]

Stereochemistry of (1-Cyclopropylpyrrolidin-3-yl)methanol

An In-Depth Technical Guide to the

Authored for Drug Development Professionals, Researchers, and Scientists

Abstract

(1-Cyclopropylpyrrolidin-3-yl)methanol is a heterocyclic building block of significant interest in medicinal chemistry, valued for its unique three-dimensional structure conferred by the pyrrolidine and cyclopropyl moieties.[1] The molecule possesses a single stereocenter at the C3 position of the pyrrolidine ring, giving rise to two enantiomers, (R) and (S). As is fundamental in pharmacology, these enantiomers can exhibit distinct biological activities, metabolic profiles, and toxicities.[2][3] This guide provides a comprehensive examination of the stereochemical aspects of (1-Cyclopropylpyrrolidin-3-yl)methanol, detailing strategies for stereoselective synthesis, methodologies for enantiomeric separation and analysis, and the underlying principles that govern these techniques. Our focus is on providing field-proven insights and robust protocols to empower researchers in the synthesis and characterization of enantiomerically pure forms of this valuable compound.

Molecular Structure and Stereochemical Significance

The core of (1-Cyclopropylpyrrolidin-3-yl)methanol's chemical identity lies in its stereochemistry. The carbon atom at the 3-position of the pyrrolidine ring is a chiral center, as it is bonded to four different groups: a hydrogen atom, a hydroxylmethyl group (-CH₂OH), the nitrogen-containing portion of the ring (C2-N-C5), and the C4 carbon of the ring. This arrangement results in the existence of two non-superimposable mirror images: the (R)- and (S)-enantiomers.

The distinct spatial arrangement of these enantiomers dictates how they interact with chiral biological systems, such as enzymes and receptors.[2] Consequently, isolating and studying the individual enantiomers is a critical step in drug discovery and development to identify the eutomer (the more active enantiomer) and understand the complete pharmacological profile of the compound.

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 1017476-51-5 | |

| Molecular Formula | C₈H₁₅NO | [1][4] |

| Molecular Weight | 141.21 g/mol | |

| Monoisotopic Mass | 141.11537 Da | [4] |

| Predicted XlogP | 0.5 | [4] |

Synthesis Strategies: Achieving Enantiopurity

The synthesis of enantiomerically pure pyrrolidine derivatives is a well-established field in organic chemistry.[5][6] Broadly, two pathways are employed: asymmetric synthesis to directly yield the desired enantiomer, or racemic synthesis followed by chiral resolution.

Racemic Synthesis

A common and straightforward approach to synthesize the racemic mixture involves the reduction of a corresponding ketone precursor, (1-cyclopropylpyrrolidin-3-one).

-

Methodology: The reduction of the ketone can be achieved using standard reducing agents like sodium borohydride (NaBH₄) in a protic solvent such as methanol or ethanol.[1] This method is high-yielding and uses readily available reagents, but it invariably produces a 1:1 mixture of the (R)- and (S)-enantiomers, necessitating a subsequent resolution step.

Enantioselective Synthesis

Directly synthesizing a single enantiomer offers a more elegant and efficient route, avoiding the loss of 50% of the material inherent in classical resolution.

-

Asymmetric Reduction: The ketone precursor can be reduced using a chiral reducing agent or a standard reducing agent in the presence of a chiral catalyst. Catalytic systems employing chiral ligands with metals like Ruthenium or Rhodium are highly effective for the asymmetric reduction of ketones to chiral alcohols.

-

Chiral Pool Synthesis: Another powerful strategy involves starting from an enantiomerically pure precursor, such as L-proline or D-proline.[7] These methods leverage the existing stereocenter of the starting material to construct the desired pyrrolidine ring with a defined stereochemistry.[7]

-

1,3-Dipolar Cycloaddition: The catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides is a versatile method for constructing highly substituted, enantiomerically enriched pyrrolidine rings.[8] This approach allows for the creation of multiple stereocenters with high levels of control.

Enantiomeric Separation and Analysis: The Central Role of Chiral HPLC

For both quality control of asymmetric syntheses and for the separation of racemates, High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is the industry-standard technique.[9][10] The principle relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector of the CSP, leading to different retention times and thus, separation.[11]

While specific, validated methods for (1-Cyclopropylpyrrolidin-3-yl)methanol are not extensively published, a robust method development strategy can be designed based on established principles and data from structurally similar compounds, such as (1-Methylpyrrolidin-3-YL)methanol.[12]

Rationale for CSP and Mobile Phase Selection

The molecular features of (1-Cyclopropylpyrrolidin-3-yl)methanol—a basic tertiary amine and a polar primary alcohol—are key to selecting an appropriate analytical system.[12]

-

CSP Choice: Polysaccharide-based CSPs, such as those derived from amylose or cellulose tris(3,5-dimethylphenylcarbamate), are highly versatile and often the first choice for screening.[12] Their chiral grooves and carbamate linkages provide sites for hydrogen bonding, dipole-dipole interactions, and steric repulsion, which are essential for chiral recognition of polar molecules.

-

Mobile Phase Choice:

-

Normal Phase (NP): A mixture of a non-polar solvent (e.g., n-Hexane) and an alcohol (e.g., Ethanol or Isopropanol) is a standard starting point. For basic analytes like this one, adding a small amount (e.g., 0.1%) of a basic modifier like diethylamine (DEA) is critical. The DEA acts as a competitor for highly acidic sites on the silica surface, preventing peak tailing and improving chromatographic efficiency.[12]

-

Polar Organic Mode: Using a single polar solvent like methanol or acetonitrile can also be effective and often leads to shorter analysis times.[13]

-

Protocol: Chiral HPLC Method Development and Enantiomeric Purity Assessment

This protocol outlines a systematic approach to developing a robust chiral separation method.

1. Instrument and Column Setup:

- HPLC System: A standard HPLC or UHPLC system equipped with a UV detector.

- Chiral Columns: Screen a minimum of two columns with different selectivities. Recommended starting columns:

- Amylose tris(3,5-dimethylphenylcarbamate) based column.

- Cellulose tris(3,5-dimethylphenylcarbamate) based column.

- Detection: Set UV detector to a low wavelength (e.g., 210-220 nm) where the analyte likely absorbs.

2. Sample and Mobile Phase Preparation:

- Sample: Prepare a ~1 mg/mL solution of the racemic (1-Cyclopropylpyrrolidin-3-yl)methanol in the initial mobile phase to be tested.

- Mobile Phases (Screening):

- MP A (Normal Phase): n-Hexane / Ethanol / Diethylamine (80:20:0.1, v/v/v)

- MP B (Polar Organic): Methanol / Acetonitrile (50:50, v/v)

3. Screening and Optimization:

- Step 1 (Initial Screen): Inject the racemic sample onto each column with each mobile phase at a flow rate of 0.5 - 1.0 mL/min.

- Step 2 (Evaluation): Analyze the chromatograms. Look for any sign of peak splitting or separation. The goal is to find a condition that provides at least partial resolution (Rs > 0.8).

- Step 3 (Optimization): Once a promising condition (Column + Mobile Phase) is identified, optimize the separation by: